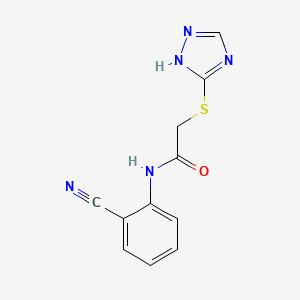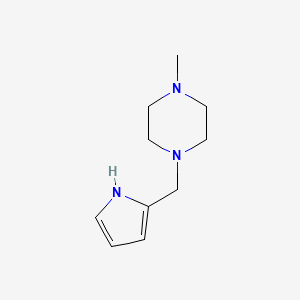![molecular formula C14H21N3O2 B5541077 N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine](/img/structure/B5541077.png)
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of a double bond between a carbon and a nitrogen atom. Schiff bases are widely studied due to their ability to form stable complexes with metals and their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylpiperazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activities.
Industry: Used in the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine involves its interaction with biological targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
Uniqueness
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine is unique due to its specific structure, which includes a piperazine ring and methoxy substituents. This structure allows it to form stable complexes with metals and exhibit distinct biological activities compared to other Schiff bases .
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-N-(4-methylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-16-6-8-17(9-7-16)15-11-12-4-5-13(18-2)14(10-12)19-3/h4-5,10-11H,6-9H2,1-3H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGVHFBEYZVGQE-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)
![N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5541006.png)
![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B5541019.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B5541030.png)
![N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5541031.png)
![2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5541039.png)
![N-[3-(2-phenoxyethyl)benzyl]propanamide](/img/structure/B5541055.png)
![(3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol](/img/structure/B5541067.png)
![3-methyl-N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-4-pyridinamine dihydrochloride](/img/structure/B5541071.png)
![N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B5541072.png)
![4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5541082.png)

